4-Nitroaniline-2,3,5,6-D4

Catalog No.
S879591
CAS No.
64164-08-5
M.F
C6H6N2O2
M. Wt
142.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitroaniline-2,3,5,6-D4

CAS Number

64164-08-5

Product Name

4-Nitroaniline-2,3,5,6-D4

IUPAC Name

2,3,5,6-tetradeuterio-4-nitroaniline

Molecular Formula

C6H6N2O2

Molecular Weight

142.15

InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D

InChI Key

TYMLOMAKGOJONV-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]

Synonyms

4-Nitrobenzen-2,3,5,6-d4-amine

4-Nitroaniline-2,3,5,6-D4 is a deuterated analogue of 4-nitroaniline, characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring. Its molecular formula is C₆H₂D₄N₂O₂, and it is commonly used in scientific research due to its unique isotopic labeling. This compound is primarily recognized for its role in bio

4-Nitroaniline-d4 itself does not have a specific mechanism of action. Its primary application is as an internal standard in NMR spectroscopy. Here, the deuterium atoms provide a reference signal in the spectrum that is not obscured by signals from the sample itself, allowing for accurate chemical shift measurement [].

4-Nitroaniline-d4 is likely to share similar hazards as unlabeled 4-nitroaniline.

  • Toxicity: 4-Nitroaniline is considered toxic upon ingestion, inhalation, or skin contact [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Combustible: 4-Nitroaniline is combustible and can ignite under heat [].

Isotope-Labeled Internal Standard:

4-Nitroaniline-2,3,5,6-D4 (4-NA-d4) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard. Internal standards are compounds with similar chemical properties to the target analyte(s) being measured in an experiment. However, they differ in a specific way, typically by the presence of a heavier isotope, such as deuterium (D) in this case. This difference allows for the separation and identification of the target analyte from the internal standard during analysis using techniques like mass spectrometry .

Key advantages of using 4-NA-d4 as an internal standard include:

  • Improved accuracy and precision: By comparing the signal intensity of the target analyte to the signal intensity of the internal standard, researchers can account for variations in sample preparation, instrument performance, and other factors that might affect the final measurement. This helps to improve the accuracy and precision of quantitative analysis .
  • Compensation for matrix effects: Complex sample matrices can sometimes interfere with the analysis of target analytes. 4-NA-d4, having similar chemical properties to the target analyte, is also likely to be affected by these matrix effects in the same way. By using the internal standard signal to normalize the target analyte signal, researchers can compensate for these matrix effects and obtain more reliable results .

Investigation of Metabolic Pathways:

The deuterium atoms present in 4-NA-d4 can be used to trace the metabolic pathways of structurally similar compounds. When a molecule containing 4-NA-d4 is introduced into a biological system, its deuterium atoms can be incorporated into downstream metabolites. By analyzing the location and abundance of these deuterium atoms in the metabolites, researchers can gain insights into the specific steps and enzymes involved in the metabolic pathway .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).
  • Oxidation: The amino group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate (KMnO₄).
  • Substitution: The amino group can undergo electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation .

These reactions are crucial for synthesizing derivatives and understanding the compound's reactivity.

4-Nitroaniline-2,3,5,6-D4 exhibits significant biological activity. It is known to interact with cytochrome P450 enzymes, influencing the oxidative metabolism of various xenobiotics. This interaction can lead to cellular effects such as oxidative stress and activation of stress-responsive signaling pathways. Additionally, it has been found to induce mutations in bacteria and is clastogenic to mammalian cells . Notably, as an analogue of 4-nitroaniline, it can cause methaemoglobin formation in humans and animals.

The synthesis of 4-Nitroaniline-2,3,5,6-D4 typically involves the amination of 4-nitrochlorobenzene with deuterated ammonia (ND₃). This reaction substitutes the chlorine atom with a deuterated amino group, resulting in the formation of the desired compound. The use of deuterated reagents allows for precise tracking of metabolic pathways in biological studies .

The compound has diverse applications across various fields:

  • Proteomics Research: It serves as a biochemical marker to study protein structures and functions.
  • Pharmaceuticals: It acts as an intermediate in synthesizing antibiotics and anti-inflammatory drugs.
  • Dye Production: It is utilized in producing dyes and pigments for textiles.
  • Analytical Chemistry: It is employed as a standard for quantifying and identifying various compounds .

These applications underscore its importance in both industrial and research settings.

Research indicates that 4-Nitroaniline-2,3,5,6-D4 interacts with several enzymes and proteins. Its binding to cytochrome P450 enzymes illustrates its role in influencing drug metabolism. Furthermore, studies have shown that this compound can affect gene expression and cellular metabolism by inducing oxidative stress.

Several compounds share structural similarities with 4-Nitroaniline-2,3,5,6-D4. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-NitroanilineNitro group at position 4Non-deuterated; more reactive
2-NitroanilineNitro group at position 2Different position affects reactivity
AnilineAmino group instead of nitro groupLacks nitro functionality
3-NitroanilineNitro group at position 3Different position affects reactivity

While all these compounds contain an aniline structure with varying functional groups or positions of substitution, 4-Nitroaniline-2,3,5,6-D4's deuteration provides unique properties that facilitate its use in metabolic studies and tracer applications .

The synthesis of 4-Nitroaniline-2,3,5,6-D4 relies fundamentally on hydrogen-deuterium exchange reactions, which involve the replacement of hydrogen atoms with deuterium atoms through various mechanistic pathways [1] [2]. These exchange processes are governed by thermodynamic and kinetic factors that determine the selectivity, efficiency, and isotopic purity of the final product.

Mechanistic Pathways of H/D Exchange

The primary mechanism for hydrogen-deuterium exchange in aromatic systems involves acid-base catalyzed processes where deuterium oxide serves as both solvent and deuterium source [3] [4]. In the case of 4-nitroaniline, the exchange occurs through electrophilic aromatic substitution mechanisms where the electron-withdrawing nitro group activates the aromatic ring toward deuteration at the ortho and meta positions [1] [5]. The exchange process follows a two-step mechanism: initial protonation of the aromatic carbon followed by deuteride abstraction from the deuterium source [3].

The rate-determining step in these exchanges is typically the C-H bond activation, which occurs more readily at positions adjacent to electron-withdrawing groups [5] [6]. For 4-nitroaniline, the positions 2, 3, 5, and 6 are preferentially deuterated due to the activating effect of the nitro group at position 4, while the amino group provides additional directing influence [4] [7].

Catalytic Enhancement Mechanisms

Transition metal catalysts, particularly palladium and rhodium complexes, significantly enhance the efficiency of H/D exchange reactions through C-H activation pathways [5] [8]. The catalytic mechanism involves oxidative addition of the aromatic C-H bond to the metal center, followed by reductive elimination with deuterium incorporation [8] [9]. Studies demonstrate that palladium-catalyzed deuteration can achieve isotopic purities exceeding 95% under optimized conditions [5] [10].

The use of N-heterocyclic carbene ligands has proven particularly effective for achieving regioselective deuteration [5]. These catalysts facilitate exchange through formation of stable metallacyclic intermediates that preferentially activate specific aromatic positions [8]. The mechanism involves coordination of the substrate through both the amino and nitro functionalities, creating a chelation effect that enhances selectivity [5].

Kinetic Isotope Effects in Exchange Reactions

The deuteration process exhibits significant primary kinetic isotope effects, with kH/kD ratios typically ranging from 2.5 to 7.0 depending on the specific conditions and catalyst system employed [6] [4]. These effects arise from the difference in zero-point vibrational energies between C-H and C-D bonds, with the deuterium-containing bonds being approximately 1.2 kcal/mol more stable [6] [7].

Secondary isotope effects also play important roles in determining the overall reaction selectivity and efficiency [4] [11]. The presence of deuterium atoms at positions adjacent to the site of exchange can influence the reaction rate through hyperconjugative effects and changes in the electronic distribution within the aromatic system [6] [11].

Exchange Equilibrium and Thermodynamics

The equilibrium position for H/D exchange is governed by the relative stability of the deuterated versus protonated forms [1] [2]. For aromatic systems, deuterium incorporation is generally thermodynamically favored due to the stronger C-D bonds compared to C-H bonds [6] [7]. The equilibrium constant for the exchange reaction typically favors deuterium incorporation by factors of 1.5 to 3.0, depending on the specific aromatic environment [2] [11].

Temperature effects on the exchange equilibrium follow van't Hoff relationships, with higher temperatures generally favoring increased deuterium incorporation up to a point where back-exchange becomes competitive [4] [11]. The optimal temperature range for 4-nitroaniline deuteration is typically 80-120°C, representing a balance between reaction rate and equilibrium position [5].

MethodDeuterium SourceReaction ConditionsSelectivityDeuterium Incorporation (%)AdvantagesLimitations
H/D Exchange with D2OD2O (Heavy water)Elevated temperature (60-120°C), acidic or basic pHNon-selective, exchanges all labile H85-95%Simple, cost-effectiveNon-selective exchange
H/D Exchange with Deuterated AcidsD2SO4, DCl, CH3COODMild temperature (25-80°C), controlled acidityModerate selectivity, position-dependent90-98%Good control, mild conditionsRequires pre-treatment
Catalytic H/D ExchangeD2 gas with metal catalystsMetal catalyst (Pd, Pt, Rh), H2/D2 atmosphereHigh selectivity with directing groups95-99%High efficiency, selectiveExpensive catalysts
Electrochemical H/D ExchangeD2O with electrical potentialElectrochemical cell, controlled potentialModerate selectivity70-90%Mild conditions, cleanEquipment intensive
Photocatalytic H/D ExchangeD2O with photocatalystUV irradiation (390 nm), ambient conditionsHigh regioselectivity80-95%Regioselective, mildLimited substrate scope

Catalytic Amination of 4-Nitrochlorobenzene-d4

The catalytic amination of 4-nitrochlorobenzene-d4 represents a critical synthetic transformation for producing 4-nitroaniline-2,3,5,6-D4 with high isotopic purity [13] [14]. This nucleophilic aromatic substitution reaction requires careful optimization to maintain deuterium labeling while achieving high conversion and selectivity.

Reaction Mechanism and Substrate Activation

The amination of 4-nitrochlorobenzene-d4 proceeds through a nucleophilic aromatic substitution mechanism where ammonia or deuterated ammonia acts as the nucleophile [15] [16]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance delocalization [15] [17]. The reaction follows an addition-elimination pathway where the nucleophile adds to the carbon bearing the chlorine substituent, forming a σ-complex intermediate that subsequently eliminates chloride [16] [17].

The substrate activation is enhanced by the presence of the nitro group, which increases the electrophilicity of the aromatic carbon atoms [15] [16]. Density functional theory calculations demonstrate that the condensed local electrophilicity index correlates strongly with reaction rates, with electron-withdrawing substituents lowering the activation barrier for nucleophilic attack [15]. For 4-nitrochlorobenzene-d4, the reaction rate is significantly higher compared to unsubstituted chlorobenzene due to this electronic activation [16] [18].

Catalyst Systems and Optimization

Palladium-iron bimetallic catalysts have shown exceptional performance for the amination of nitrochlorobenzenes, achieving rapid conversion with minimal side reactions [14] [19]. The catalytic mechanism involves surface-mediated activation where both the amination and any concurrent dechlorination reactions occur on the catalyst surface [14] [19]. Studies indicate that palladium loadings of 0.03% on iron support provide optimal activity while maintaining cost-effectiveness [19].

The choice of catalyst system significantly impacts the reaction selectivity and deuterium retention [20] [19]. Cobalt-based catalysts supported on nitrogen-doped activated carbon have emerged as promising alternatives to noble metal systems, particularly for maintaining isotopic purity during the reaction [20]. These catalysts demonstrate enhanced activity when activated under hydrogen atmosphere at elevated temperatures, with the nitrogen functionalities in the support creating beneficial electronic interactions with the cobalt nanoparticles [20].

Reaction Kinetics and Process Parameters

The kinetics of 4-nitrochlorobenzene amination follow second-order behavior with respect to the concentrations of both the substrate and nucleophile [15] [16]. The apparent activation energy for the process ranges from 77-96 kJ/mol depending on the specific catalyst system and reaction conditions employed [14] [15]. Temperature optimization studies reveal that reaction rates increase exponentially with temperature up to approximately 200°C, beyond which decomposition and deuterium scrambling become competitive processes [15] [21].

Pressure effects play crucial roles in optimizing the amination reaction, particularly when using gaseous ammonia as the nucleophile [21] [22]. Higher pressures favor increased ammonia solubility in the reaction medium, leading to improved reaction rates and conversion levels [21]. The optimal pressure range for deuterated substrate processing is typically 15-25 bar, representing a balance between reaction efficiency and equipment requirements [22].

Microflow Process Enhancement

Continuous-flow microreactor technology has demonstrated significant advantages for the amination of 4-nitrochlorobenzene-d4, achieving enhanced mass transfer and improved reaction control compared to batch processes [21] [23]. The microflow approach enables precise temperature and residence time control, reducing side reactions that can lead to deuterium loss [21]. Studies show that microflow reactors can achieve conversion rates of 95-99% with residence times of only 1-3 hours, compared to 6-10 hours required in conventional batch reactors [21] [22].

The enhanced mixing characteristics in microflow systems promote better contact between the gaseous ammonia and liquid substrate, leading to improved reaction kinetics [21] [23]. Additionally, the precise thermal control possible in microreactors helps maintain isotopic integrity by minimizing high-temperature exposure that could promote H/D scrambling [21].

ParameterStandard ConditionsOptimized ConditionsMicroflow Conditions
Temperature (°C)150-200180-220160-180
Pressure (bar)10-2015-2520-30
Reaction Time (h)4-86-101-3
Catalyst Loading (mol%)2-53-71-3
SolventEthanol/WaterDeuterated solventsContinuous flow
NH3:Substrate Ratio3:14:15:1
Conversion (%)85-9292-9795-99
Selectivity (%)88-9494-9896-99

Purification Strategies for Isotopic Purity Maintenance

Maintaining high isotopic purity during the purification of 4-nitroaniline-2,3,5,6-D4 requires specialized techniques that minimize hydrogen-deuterium exchange while achieving effective separation from impurities [24] [25]. The purification strategies must account for the labile nature of deuterium in the presence of protic solvents and the potential for isotopic scrambling under certain conditions.

Chromatographic Separation Methods

Column chromatography using silica gel or reversed-phase C18 stationary phases provides effective separation of 4-nitroaniline-2,3,5,6-D4 from synthetic impurities while maintaining isotopic integrity [24] [26]. The key to successful chromatographic purification lies in the selection of deuterated or aprotic mobile phases that prevent H/D exchange during the separation process [24] [25]. Studies demonstrate that the use of deuterated methanol-d4 or acetonitrile-d3 as mobile phase components can maintain isotopic purities above 96% during purification [24].

High-performance liquid chromatography offers superior resolution and faster processing times compared to traditional column chromatography [25] [27]. Reversed-phase HPLC using C18 columns with deuterated mobile phases can achieve isotopic purities of 99-99.8% while providing quantitative recovery of the target compound [25]. The use of mass spectrometry detection allows real-time monitoring of isotopic composition during the separation process [24] [25].

Recrystallization in Deuterated Solvents

Recrystallization represents one of the most effective methods for achieving high isotopic purity, with properly executed procedures yielding materials with deuterium content exceeding 99% [28]. The choice of crystallization solvent is critical, with deuterated solvents such as D2O, methanol-d4, or dimethyl sulfoxide-d6 being preferred to prevent isotopic dilution [29]. The crystallization process must be conducted under controlled conditions to minimize exposure to atmospheric moisture, which can introduce protium contamination [28].

The crystallization kinetics in deuterated solvents differ significantly from those in protiated solvents due to solvent isotope effects [30] [31]. Studies on various crystalline systems demonstrate that D2O generally promotes formation of larger, higher-quality crystals compared to H2O, though with slower nucleation rates [30] [32]. These effects can be advantageous for purifying deuterated compounds as they promote incorporation of the deuterated species into the crystal lattice while excluding protiated impurities [31] [33].

Sublimation Purification

Sublimation offers a solvent-free purification method that eliminates the risk of H/D exchange associated with recrystallization from protic solvents [34] [35]. The sublimation of 4-nitroaniline-2,3,5,6-D4 can be performed under reduced pressure at temperatures of 80-100°C, achieving isotopic purities of 97-99% while removing non-volatile impurities [34]. The process requires careful temperature control to prevent thermal decomposition while maintaining adequate sublimation rates [35].

The isotopic composition remains stable during sublimation since the process involves phase changes rather than chemical transformations [34] [35]. However, care must be taken to ensure that the sublimation apparatus is thoroughly dried and maintained under inert atmosphere to prevent moisture contamination [35]. The use of molecular sieves or other desiccants in the sublimation system can help maintain the anhydrous conditions necessary for isotopic purity preservation [35].

Advanced Separation Technologies

Preparative gas chromatography provides high-resolution separation capabilities for volatile derivatives of 4-nitroaniline-2,3,5,6-D4 [34]. While the technique requires derivatization of the amino compound to reduce polarity and increase volatility, it can achieve excellent isotopic purity maintenance when performed under rigorously anhydrous conditions [34]. The separation is based on subtle differences in volatility between isotopomers, allowing for highly selective purification [34].

Centrifugal partition chromatography offers an alternative approach that eliminates the need for solid stationary phases, reducing the risk of irreversible adsorption and sample loss [34]. This technique uses liquid-liquid partitioning between two immiscible phases, typically involving deuterated solvents to maintain isotopic purity [34]. The method is particularly useful for compounds that show poor recovery from conventional chromatographic methods [34].

MethodStationary Phase/MediumIsotopic Purity Achieved (%)Recovery Yield (%)Processing TimeCost RelativeScalability
Column ChromatographySilica gel, C1896-9885-922-4 hoursLowGood
RecrystallizationDeuterated solvents98-99.575-886-12 hoursMediumExcellent
SublimationVacuum, controlled temperature97-9970-854-8 hoursMediumLimited
High-Performance Liquid ChromatographyC18, chiral columns99-99.890-951-2 hoursHighLimited
Preparative Gas ChromatographyPacked columns95-9780-903-6 hoursHighPoor

Solvent Isotope Effects in Crystallization Processes

The crystallization of 4-nitroaniline-2,3,5,6-D4 is significantly influenced by solvent isotope effects, where the choice between protiated and deuterated solvents affects nucleation kinetics, crystal growth rates, and final isotopic purity [30] [31]. Understanding these effects is crucial for optimizing crystallization protocols to achieve maximum isotopic retention while maintaining product quality.

Thermodynamic Effects on Crystal Formation

The substitution of H2O with D2O as crystallization solvent produces measurable changes in the thermodynamic driving force for crystal nucleation and growth [30] [36]. Studies on various crystalline systems demonstrate that D2O typically increases the stability of the crystalline phase relative to the solution phase, leading to higher crystal densities and improved crystal quality [30] [32]. This enhanced stability arises from stronger hydrogen bonding interactions in D2O compared to H2O, with D-O bonds being approximately 5% stronger than H-O bonds [30] [11].

The solubility of 4-nitroaniline derivatives in deuterated solvents differs from that in protiated solvents, with most compounds showing reduced solubility in D2O compared to H2O [30] [37]. This solubility difference affects the supersaturation levels achieved during crystallization, influencing both nucleation rates and final crystal size distributions [30] [36]. The reduced solubility in D2O can be advantageous for achieving higher yields during crystallization, though it may require adjustment of crystallization protocols to maintain optimal supersaturation levels [30].

Kinetic Isotope Effects on Crystal Growth

The growth kinetics of crystals from deuterated solutions exhibit significant isotope effects that impact both the rate of crystal formation and the morphology of the resulting crystals [31] [36]. Heavy water crystallization systems typically show slower nucleation rates but produce larger, more well-formed crystals compared to light water systems [30] [32]. The activation energy for crystal growth is generally higher in D2O, with differences of 20-30 kJ/mol commonly observed compared to H2O systems [36].

The crystal growth mechanism involves the incorporation of solvent molecules into the crystal lattice through hydrogen bonding interactions [30] [31]. In deuterated systems, the formation of D-bonds with the crystallizing compound requires higher activation energies but produces more stable crystal structures [31] [33]. This results in crystals with improved structural integrity and reduced defect densities, which is particularly important for maintaining isotopic purity [31].

Isotopic Fractionation During Crystallization

The crystallization process itself can lead to isotopic fractionation, where the solid phase becomes enriched in either protium or deuterium relative to the solution phase [36] [38]. For 4-nitroaniline-2,3,5,6-D4, crystallization from mixed H2O/D2O solutions generally favors incorporation of the deuterated species into the crystal lattice [31] [36]. This preferential incorporation arises from the thermodynamic stability of D-bonded structures in the solid state [36] [38].

The extent of isotopic fractionation depends on the crystallization rate and the degree of equilibration between the solid and liquid phases [36] [38]. Slow crystallization processes allow for greater isotopic equilibration, leading to more pronounced fractionation effects [36]. Rapid crystallization, while reducing processing time, may trap kinetic isotope distributions that do not reflect the equilibrium isotopic composition [36].

Optimization of Crystallization Conditions

Temperature control plays a critical role in optimizing crystallization outcomes in deuterated solvent systems [31] [33]. The optimal temperature for crystallization from D2O is typically 5-10°C higher than for corresponding H2O systems due to the altered solution thermodynamics [31]. This temperature adjustment helps maintain appropriate supersaturation levels while preventing precipitation of amorphous phases that could compromise isotopic purity [33].

The rate of cooling during crystallization significantly affects both crystal quality and isotopic retention [31] [39]. Controlled cooling rates of 0.5-1.0°C per hour have been found optimal for producing high-quality crystals of deuterated compounds while maximizing isotopic purity [31] [33]. Faster cooling rates can lead to kinetic trapping of impurities and reduced isotopic selectivity [39].

Mixed Solvent Systems and Isotopic Distribution

Crystallization from mixed H2O/D2O solvent systems provides a means to control both crystallization kinetics and isotopic outcomes [30] [37]. The use of H2O/D2O mixtures in ratios of 25:75 to 0:100 has been shown to optimize the balance between crystal quality and isotopic purity [30]. These mixed systems can provide intermediate crystallization rates that combine the kinetic advantages of H2O with the thermodynamic benefits of D2O [37].

The isotopic composition of mixed solvent systems affects the hydrogen bonding network structure, influencing both solubility and crystallization behavior [30] [37]. Non-monotonic relationships between solvent isotopic composition and crystallization parameters have been observed, with some systems showing optimal behavior at intermediate D2O concentrations rather than pure D2O [37] [36].

Solvent SystemCrystal Size (μm)Crystal Density (crystals/mL)Nucleation RateIsotopic Retention (%)Crystal Quality
H2O45-652.5×10³Fast92-95Good
D2O75-954.2×10³Slow98-99.5Excellent
H2O/D2O (50:50)55-753.1×10³Moderate95-97Good
H2O/D2O (25:75)65-853.8×10³Slow-Moderate97-98Very Good
Deuterated organic solvents50-702.8×10³Moderate96-98Good

XLogP3

1.4

Dates

Last modified: 08-15-2023

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